

3-Nitrophenol: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Nitrophenol	
Cat. No.:	B1666305	Get Quote

Introduction

3-Nitrophenol, an aromatic organic compound with the chemical formula C₆H₅NO₃, is a pivotal precursor in the landscape of modern organic synthesis.[1] Characterized by a benzene ring substituted with both a hydroxyl (-OH) and a nitro (-NO₂) group at the meta position, its unique electronic and structural properties render it a versatile building block for a wide array of complex molecules.[1][2] The presence of these two functional groups allows for a diverse range of chemical transformations, making **3-nitrophenol** an invaluable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][3] This technical guide provides an in-depth overview of its core applications, key synthetic transformations, and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

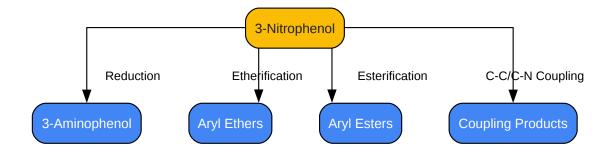
3-Nitrophenol is a yellowish crystalline solid.[1] Its physical and chemical characteristics are fundamental to its application in various synthetic contexts.



Property	Value	Reference
CAS Number	554-84-7	[4][5]
Molecular Formula	C ₆ H ₅ NO ₃	[1][5]
Molecular Weight	139.11 g/mol	[1][5]
Appearance	Yellowish crystalline solid	[1]
Melting Point	95-98 °C	[6]
Boiling Point	194 °C at 70 mmHg (93 hPa)	[6][7]
Density	1.49 g/cm³ at 20 °C	[6]
Solubility	Soluble in water, alcohol, and ether	[1]
рКа	6.6-8.6 (in H₂O at 20 °C)	[6]

Core Synthetic Transformations

The reactivity of **3-nitrophenol** is dominated by its two functional groups. The nitro group can be readily reduced to an amine, a cornerstone transformation for producing a vast number of derivatives. The phenolic hydroxyl group can undergo etherification, esterification, and participate in cross-coupling reactions.



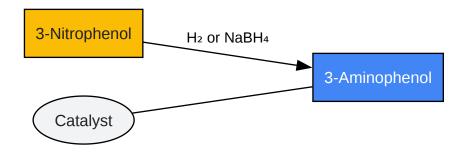
Click to download full resolution via product page



Key synthetic transformations of **3-nitrophenol**.

Reduction to 3-Aminophenol

The reduction of the nitro group in **3-nitrophenol** to form 3-aminophenol is one of its most significant applications. 3-Aminophenol is a critical intermediate for dyes (e.g., rhodamine B), hair dye colorants, and pharmaceuticals.[3][8] This transformation can be achieved through various methods, including catalytic hydrogenation.[8][9]



Click to download full resolution via product page

Reduction of **3-nitrophenol** to 3-aminophenol.

Quantitative Data for Reduction Reactions

Catalyst	Reducing Agent	Solvent	Temp. (°C)	Time (h)	Yield (%)	Referenc e
PdCu@M WCNT	NaBH₄	H₂O/MeOH	Room Temp	-	>99	[10]
Pd/C (5%)	H ₂	Ethanol	60	2	100	[9]

Experimental Protocol: Catalytic Hydrogenation of 3-Nitrophenol[9]

- Reactor Setup: Add 0.1 g of a nanocomposite catalyst material and 0.33 g of 3-nitrophenol
 to a reaction kettle.
- Solvent Addition: Introduce 30 mL of ethanol into the kettle.
- Hydrogen Purge: Purge the reaction kettle with H₂ gas three times to create an inert atmosphere.



- Pressurization: Pressurize the reactor with H₂ to 1 MPa (approx. 7500 Torr).
- Heating and Reaction: While stirring, raise the temperature to 60 °C and maintain for 2 hours.
- Work-up: After the reaction, stop heating and allow the reactor to cool to room temperature.
- Product Isolation: Depressurize the kettle, open it, and remove the product, 3-aminophenol, for analysis. The conversion rate of 3-nitrophenol is 100% with a selectivity for 3-aminophenol of 99.2%.[9]

Etherification

The phenolic hydroxyl group of **3-nitrophenol** can be converted into an ether linkage. This reaction is crucial for synthesizing molecules where an aryloxy moiety is required. For instance, **3-nitrophenol** is used in the synthesis of RAGE (Receptor for Advanced Glycation Endproducts) inhibitors via the etherification of its phenolic group.[2][4]

Experimental Protocol: General Etherification of Phenols[11]

- Reactants: A phenol, such as **3-nitrophenol**, is reacted with an etherification agent.
- Etherification Agent: The agent can be an alkyl carboxylate (with a linear or branched alkyl radical of 1 to 6 carbon atoms) or an alkenyl carboxylate (with a linear or branched alkenyl radical of 3 to 6 carbon atoms).[11][12] Mixtures capable of forming these carboxylates in situ, such as an alcohol with a carboxylic acid, can also be used.[11]
- Catalyst: The reaction is carried out in the presence of a carboxylic acid salt.[11][12]
- Stoichiometry: The molar ratio of the etherification agent (ester and/or alcohol component) to the phenol is typically ≥ 0.5, and preferably ≥ 1.[11]
- Conditions: The specific temperature and reaction time depend on the substrates and catalyst used.

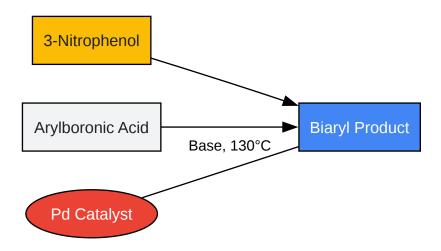
Cross-Coupling Reactions



Modern palladium-catalyzed cross-coupling reactions have expanded the synthetic utility of nitroarenes, including **3-nitrophenol**. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds.

A. Suzuki-Miyaura Coupling

Recent advancements have enabled the use of nitroarenes as electrophilic partners in Suzuki-Miyaura cross-coupling reactions, proceeding via the cleavage of the Ar–NO₂ bond.[13][14] This provides a novel route to synthesize biaryl compounds, which are prevalent in pharmaceuticals and materials science.[14]



Click to download full resolution via product page

Suzuki-Miyaura coupling of a nitroarene.

Quantitative Data for Suzuki-Miyaura Coupling of Nitroarenes[13]

Catalyst	Ligand	Base	Solvent	Temp. (°C)
Pd(acac) ₂	BrettPhos	K₃PO₄·nH₂O	1,4-dioxane	130

Experimental Protocol: General Suzuki-Miyaura Coupling of a Nitroarene[13]

Reaction Setup: In a suitable reaction vessel, combine the nitroarene (e.g., a derivative of 3-nitrophenol), the arylboronic acid, Pd(acac)₂, BrettPhos ligand, 18-crown-6, and K₃PO₄·nH₂O.



- Solvent: Add 1,4-dioxane as the solvent.
- Reaction Conditions: Heat the mixture at 130 °C under an inert atmosphere until the reaction is complete (monitored by techniques like GC or TLC).
- Work-up and Purification: After cooling, the reaction mixture is typically diluted, extracted, and the organic phase is dried and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl.

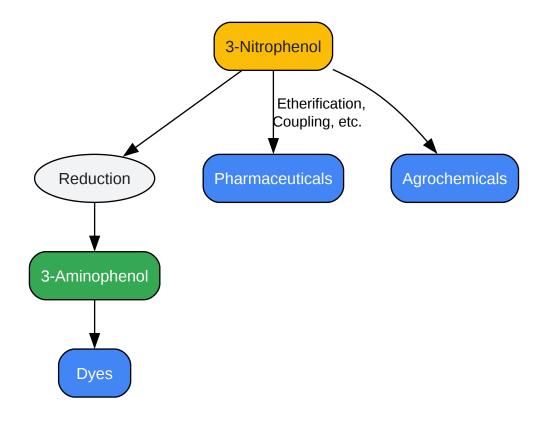
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C–N bonds by coupling amines with aryl halides or pseudohalides.[15][16] More recently, this methodology has been extended to include nitroarenes as the arylating agent, allowing for the direct coupling of amines with the nitro-substituted aromatic ring.[17][18] This reaction offers a powerful tool for synthesizing complex anilines and their derivatives.[15]

Applications in Pharmaceutical and Chemical Industries

- **3-Nitrophenol** is a key starting material for numerous commercially important products.
- Pharmaceuticals: It serves as a precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][3] It is specifically mentioned in the synthesis of kinase inhibitors targeting the epidermal growth factor receptor (EGFR) T790M mutation and in the creation of RAGE inhibitors.[2][4]
- Dyes and Agrochemicals: The reduction product, 3-aminophenol, is a vital intermediate for fluorescent dyes like rhodamine B.[8] Furthermore, **3-nitrophenol** and its derivatives are used in the production of dyes and pesticides.[1]
- Chemical Indicator: In analytical chemistry, a 0.3% solution of **3-nitrophenol** in 50% alcohol is used as a pH indicator, changing from colorless at pH 6.8 to yellow at pH 8.6.[2]





Click to download full resolution via product page

Synthetic workflow from **3-nitrophenol** to key applications.

Conclusion

3-Nitrophenol stands out as a highly valuable and versatile precursor in organic synthesis. The strategic positioning of its hydroxyl and nitro functional groups provides access to a multitude of chemical transformations, from fundamental reductions and etherifications to advanced palladium-catalyzed cross-coupling reactions. Its established role in the synthesis of pharmaceuticals, dyes, and other specialty chemicals underscores its industrial importance. The detailed protocols and reaction data presented in this guide offer a solid foundation for researchers and professionals aiming to leverage the synthetic potential of **3-nitrophenol** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. CAS 554-84-7: 3-Nitrophenol | CymitQuimica [cymitquimica.com]
- 2. 3-Nitrophenol | 554-84-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. 3-Nitrophenol for synthesis 554-84-7 [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 3-Aminophenol Wikipedia [en.wikipedia.org]
- 9. 3-Aminophenol synthesis chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. US4487975A Etherification of phenols Google Patents [patents.google.com]
- 12. EP0037353A1 Process for the etherification of phenols Google Patents [patents.google.com]
- 13. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 14. thieme.de [thieme.de]
- 15. grokipedia.com [grokipedia.com]
- 16. Buchwald-Hartwig amination Wikipedia [en.wikipedia.org]
- 17. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 18. Buchwald-Hartwig Amination of Nitroarenes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Nitrophenol: A Comprehensive Technical Guide for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666305#3-nitrophenol-as-a-precursor-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com